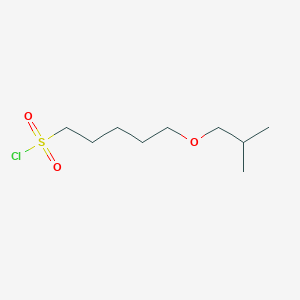
5-Isobutoxypentane-1-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Isobutoxypentane-1-sulfonyl chloride is an organic compound belonging to the class of sulfonyl chlorides. These compounds are characterized by the presence of a sulfonyl functional group attached to a chlorine atom. Sulfonyl chlorides are widely used as intermediates in organic synthesis, particularly in the preparation of sulfonamides, sulfonyl fluorides, and other sulfonyl derivatives. The compound’s structure includes a pentane backbone with an isobutoxy group and a sulfonyl chloride group, making it a versatile reagent in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Isobutoxypentane-1-sulfonyl chloride typically involves the reaction of 5-isobutoxypentanol with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group. The general reaction scheme is as follows:
[ \text{5-Isobutoxypentanol} + \text{Chlorosulfonic Acid} \rightarrow \text{this compound} + \text{HCl} ]
The reaction is usually performed at low temperatures to prevent side reactions and to achieve high yields of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and safety. Continuous flow reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations. This method also minimizes the risk of thermal runaway and improves the overall yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
5-Isobutoxypentane-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonates, and sulfonyl thiols, respectively.
Oxidation Reactions: The compound can be oxidized to form sulfonic acids or sulfonyl fluorides.
Reduction Reactions: Reduction of the sulfonyl chloride group can yield sulfides or thiols.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Major Products Formed
Sulfonamides: Formed by the reaction with amines
Sulfonates: Formed by the reaction with alcohols
Sulfonyl Thiols: Formed by the reaction with thiols
Sulfonic Acids: Formed by oxidation
Sulfides/Thiols: Formed by reduction
Applications De Recherche Scientifique
5-Isobutoxypentane-1-sulfonyl chloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various sulfonyl derivatives.
Biology: Employed in the modification of biomolecules, such as proteins and peptides, to introduce sulfonyl groups.
Medicine: Utilized in the synthesis of pharmaceutical compounds, particularly sulfonamide-based drugs.
Industry: Applied in the production of agrochemicals, dyes, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 5-Isobutoxypentane-1-sulfonyl chloride involves the nucleophilic attack on the sulfonyl chloride group. The chlorine atom is displaced by a nucleophile, resulting in the formation of a new sulfonyl derivative. The molecular targets and pathways involved depend on the specific nucleophile and the resulting product. For example, in the synthesis of sulfonamides, the nucleophilic amine attacks the sulfonyl chloride, forming a sulfonamide bond.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dansyl Chloride (5-(Dimethylamino)naphthalene-1-sulfonyl chloride): Used as a fluorescent labeling reagent for amines and proteins.
Tosyl Chloride (p-Toluenesulfonyl chloride): Commonly used in organic synthesis for the protection of hydroxyl groups and as a leaving group in substitution reactions.
Mesyl Chloride (Methanesulfonyl chloride): Used in the synthesis of sulfonamides and as a reagent for introducing the mesyl group.
Uniqueness
5-Isobutoxypentane-1-sulfonyl chloride is unique due to its specific structure, which includes an isobutoxy group. This structural feature can impart distinct reactivity and selectivity in chemical reactions compared to other sulfonyl chlorides. Its versatility in forming various sulfonyl derivatives makes it a valuable reagent in both laboratory and industrial settings.
Propriétés
Formule moléculaire |
C9H19ClO3S |
|---|---|
Poids moléculaire |
242.76 g/mol |
Nom IUPAC |
5-(2-methylpropoxy)pentane-1-sulfonyl chloride |
InChI |
InChI=1S/C9H19ClO3S/c1-9(2)8-13-6-4-3-5-7-14(10,11)12/h9H,3-8H2,1-2H3 |
Clé InChI |
CWZSOLVSRCJAQU-UHFFFAOYSA-N |
SMILES canonique |
CC(C)COCCCCCS(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[1-(1H-imidazol-2-yl)cyclopropyl]methanamine](/img/structure/B13621454.png)
![[(2R)-1-amino-3-phenylpropan-2-yl]dimethylamine](/img/structure/B13621469.png)
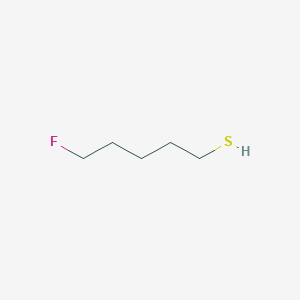
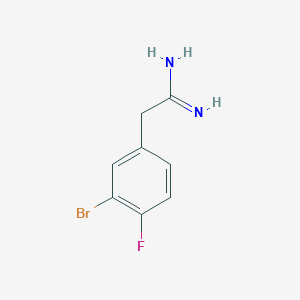
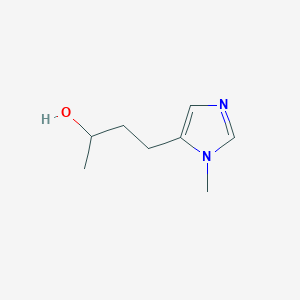





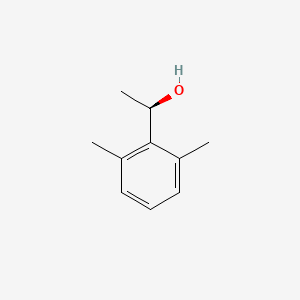
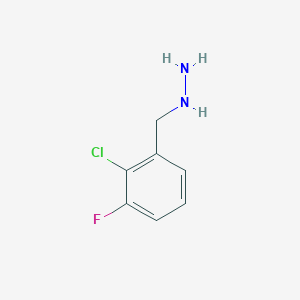

![2-Chloro-5-{[(4-ethoxy-2-hydroxyphenyl)methylidene]amino}benzamide](/img/structure/B13621548.png)
